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Compound of Interest

Compound Name: Lsd1-IN-30

Cat. No.: B11708344 Get Quote

Disclaimer: The compound "Lsd1-IN-30" is not referenced in publicly available scientific

literature. The following application notes and protocols use GSK2879552, a well-

characterized, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), as a

representative example to provide relevant in vivo administration and pharmacokinetic data

and methodologies. These protocols are intended for researchers, scientists, and drug

development professionals.

I. Introduction
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that

plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at

lysine 4 (H3K4) and lysine 9 (H3K9).[1] Overexpression of LSD1 is associated with the

progression of various cancers, including acute myeloid leukemia (AML) and small-cell lung

cancer (SCLC), making it an attractive target for therapeutic intervention.[1][2]

GSK2879552 is a potent, selective, and irreversible, mechanism-based inactivator of LSD1.[2]

It has been investigated in preclinical and clinical settings for its anti-tumor activity.[2][3] These

notes provide an overview of the in vivo administration and pharmacokinetic profile of

GSK2879552 as a model for studying LSD1 inhibitors.

II. Data Presentation: Quantitative Summary
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The following tables summarize the pharmacokinetic parameters and reported in vivo dosing

regimens for GSK2879552 in mice.

Table 1: Pharmacokinetic Parameters of GSK2879552 in Mice

Parameter Value Conditions

Dose 5 mg/kg Single oral administration

Cmax 720 ng/mL Plasma concentration

T½ (Half-life) 1.9 hours Plasma elimination

F% (Bioavailability) 59.2% Oral

Table 2: Summary of In Vivo Administration Protocols for GSK2879552 in Mouse Xenograft

Models

Tumor
Model

Mouse
Strain

Dose
Administrat
ion Route

Dosing
Schedule

Reference

SCLC (NCI-

H526, NCI-

H1417)

Not Specified 1.5 mg/kg Oral (p.o.)
Daily for 25-

35 days
[4]

Prostate

Cancer

(CWR22-

RV1)

SCID 12 mg/kg
Intraperitonea

l (i.p.)
Daily [5]

Prostate

Cancer

(DU145)

SCID 33 mg/kg
Intraperitonea

l (i.p.)
Daily [5]

III. Experimental Protocols
Protocol 1: Preparation and In Vivo Administration of GSK2879552 via Oral Gavage
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This protocol describes the preparation of a GSK2879552 formulation and its administration to

mice via oral gavage for efficacy studies.

1. Materials:

GSK2879552 powder

Dimethyl sulfoxide (DMSO)

PEG300

Tween-80

Sterile Saline (0.9% NaCl)

Sterile microcentrifuge tubes

Vortex mixer

Animal scale

Oral gavage needles (18-20 gauge, 1-1.5 inches with a rounded tip for mice)

1 mL syringes

2. Formulation Preparation (Example for a 2.75 mg/mL solution): a. Prepare a stock solution of

GSK2879552 in DMSO at 27.5 mg/mL. b. To prepare the final dosing solution, sequentially add

and mix the components in the following ratio: 10% DMSO stock, 40% PEG300, 5% Tween-80,

and 45% Saline.[4] c. For example, to make 1 mL of dosing solution, add 100 µL of the 27.5

mg/mL DMSO stock to 400 µL of PEG300 and mix thoroughly.[4] d. Add 50 µL of Tween-80 and

mix again.[4] e. Add 450 µL of Saline to reach the final volume of 1 mL and vortex until a clear

solution is formed.[4] f. Note: Prepare the final dosing solution fresh on the day of use.

3. Animal Dosing Procedure: a. Weigh each mouse to determine the precise volume of

GSK2879552 solution to administer. The maximum recommended dosing volume is 10 mL/kg.

[6] b. Properly restrain the mouse by scruffing the neck to immobilize its head.[7] c. Gently

insert the gavage needle into the mouth, advancing it along the upper palate toward the

esophagus. The needle should pass smoothly without resistance.[6] d. Once the needle is
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correctly positioned in the esophagus, slowly administer the calculated volume of the drug

formulation.[6] e. Gently remove the gavage needle along the same path of insertion. f. Return

the animal to its cage and monitor for any signs of distress for at least 10-15 minutes post-

administration.[6]

Protocol 2: Pharmacokinetic Study of GSK2879552 in Mice

This protocol provides a general workflow for conducting a pharmacokinetic (PK) study in mice

following a single oral dose of GSK2879552.

1. Materials:

GSK2879552 dosing solution (prepared as in Protocol 1)

CD-1 or similar strain mice (n=3-4 per time point)

Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

Syringes and needles for blood collection (if using terminal cardiac puncture) or specialized

capillary tubes (for saphenous or tail vein sampling)

Centrifuge

Freezer (-80°C)

LC-MS/MS or other appropriate bioanalytical instrumentation

2. Experimental Procedure: a. Dosing: Administer a single oral dose of GSK2879552 (e.g., 5

mg/kg) to a cohort of mice. Record the exact time of dosing for each animal. b. Blood

Sampling: Collect blood samples at predetermined time points. Typical time points for a

compound with a short half-life might include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours

post-dose. c. Sample Collection Method (example: terminal cardiac puncture): i. At each

designated time point, anesthetize a subgroup of mice. ii. Perform a cardiac puncture to collect

the maximum possible blood volume into an EDTA-coated tube. iii. Euthanize the animal

immediately following blood collection. d. Plasma Preparation: i. Centrifuge the blood samples

(e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. ii. Carefully collect the

supernatant (plasma) and transfer it to a new, labeled cryovial. iii. Store the plasma samples at

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://iacuc.wsu.edu/documents/2016/06/wsu_sop_10.pdf/
https://iacuc.wsu.edu/documents/2016/06/wsu_sop_10.pdf/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11708344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


-80°C until bioanalysis. e. Bioanalysis: i. Quantify the concentration of GSK2879552 in the

plasma samples using a validated LC-MS/MS method. ii. This typically involves protein

precipitation, followed by chromatographic separation and mass spectrometric detection. f.

Data Analysis: i. Plot the mean plasma concentration of GSK2879552 versus time. ii. Use non-

compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic

parameters such as Cmax, Tmax, AUC (Area Under the Curve), and T½.

IV. Mandatory Visualizations
Diagram 1: Mechanism of LSD1 Inhibition
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Caption: Mechanism of LSD1-mediated gene repression and its inhibition by GSK2879552.

Diagram 2: Experimental Workflow for In Vivo Efficacy Study
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Caption: General workflow for a mouse xenograft study to evaluate anti-tumor efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in
Oncology - PMC [pmc.ncbi.nlm.nih.gov]

2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in
clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. medchemexpress.com [medchemexpress.com]

5. researchgate.net [researchgate.net]

6. iacuc.wsu.edu [iacuc.wsu.edu]

7. Gavage [ko.cwru.edu]

To cite this document: BenchChem. [Application Notes and Protocols: In vivo Administration
and Pharmacokinetics of Lsd1-IN-30]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11708344#in-vivo-administration-and-
pharmacokinetics-of-lsd1-in-30]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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